

Application Notes and Protocols for MS6105

Treatment in In Vivo Mouse Models

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Compound of Interest

Compound Name: MS6105

Cat. No.: B12397506

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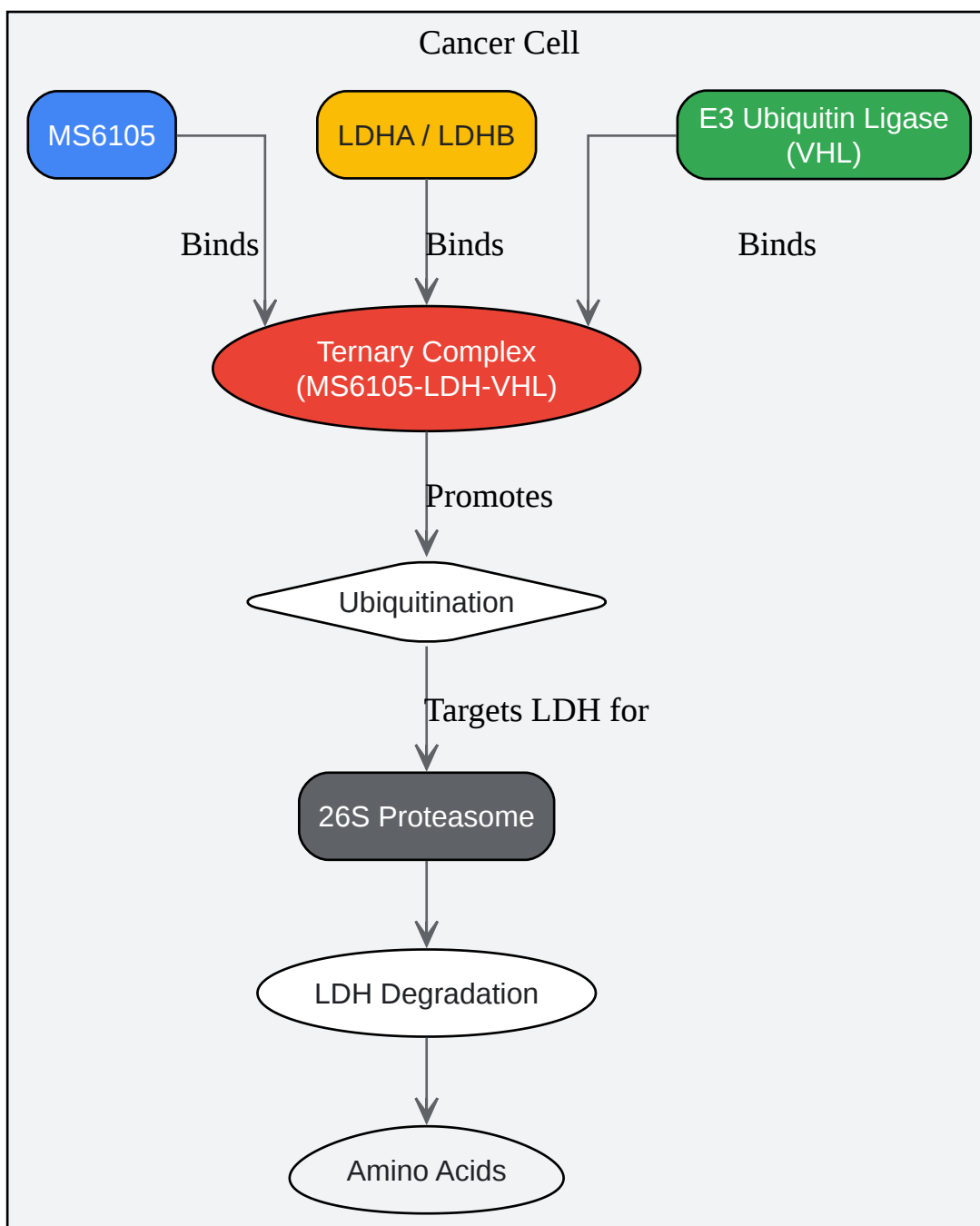
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vivo administration of **MS6105**, a potent PROTAC (Proteolysis Targeting Chimera) degrader of Lactate Dehydrogenase A (LDHA) and Lactate Dehydrogenase B (LDHB), in mouse models of cancer. The following sections detail the mechanism of action, experimental protocols, and relevant data for planning and executing preclinical studies with this compound.

Mechanism of Action

MS6105 is a first-in-class PROTAC that induces the degradation of both LDHA and LDHB.^{[1][2][3]} It functions by simultaneously binding to the target proteins (LDHA/B) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target proteins by the proteasome.^{[1][2][3][4]} This targeted degradation of LDH, a key enzyme in glycolysis, has shown anti-proliferative effects in cancer cell lines, particularly in pancreatic cancer.^{[1][2]}

Signaling Pathway Diagram



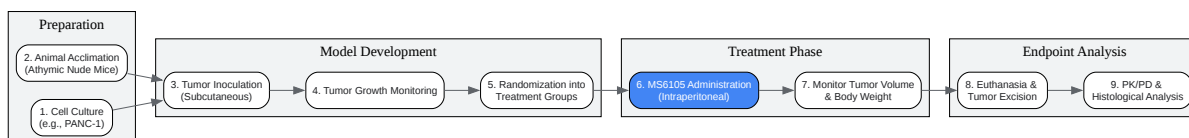
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Caption: Mechanism of action of **MS6105** as a PROTAC degrader of LDHA/B.

In Vivo Treatment Protocol: Pancreatic Cancer Xenograft Model

This protocol describes the use of **MS6105** in a subcutaneous pancreatic cancer xenograft mouse model.

Experimental Workflow



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Caption: Experimental workflow for in vivo efficacy studies of **MS6105**.

Materials

- Compound: **MS6105**
- Cell Line: PANC-1 or other suitable pancreatic cancer cell line
- Animals: Athymic nude mice (e.g., NU/J), 6-8 weeks old
- Vehicle: To be determined based on solubility studies (e.g., a solution containing DMSO, PEG300, and saline)
- Anesthesia: Isoflurane or other approved anesthetic
- Calipers: For tumor measurement
- Syringes and needles: For cell inoculation and drug administration

Procedure

- Cell Culture and Inoculation:

- Culture PANC-1 cells in the recommended medium until they reach 80-90% confluency.
- Harvest and resuspend the cells in sterile PBS or Matrigel at a concentration of 5×10^6 cells per 100 μL .
- Subcutaneously inject 100 μL of the cell suspension into the flank of each mouse.
- Tumor Growth and Group Randomization:
 - Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
 - When tumors reach an average volume of 100-150 mm^3 , randomize the mice into treatment and control groups (n=8-10 mice per group).
- **MS6105** Formulation and Administration:
 - Prepare a stock solution of **MS6105** in a suitable solvent (e.g., DMSO).
 - On the day of dosing, dilute the stock solution with the appropriate vehicle to the final desired concentration.
 - Administer **MS6105** via intraperitoneal (IP) injection.^{[1][2][3]} The exact dosage and schedule should be determined from preliminary dose-range-finding and pharmacokinetic studies. A starting point could be a dose range of 10-50 mg/kg, administered every other day.
- Monitoring and Endpoints:
 - Continue to monitor tumor volume and mouse body weight every 2-3 days throughout the study.
 - The primary endpoint is typically significant tumor growth inhibition in the treated group compared to the control group.
 - Secondary endpoints may include survival, and at the end of the study, tumors can be excised for pharmacodynamic (e.g., Western blot for LDHA/B levels) and histological analysis.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo data available for **MS6105** and related compounds.

Table 1: In Vitro Degradation and Growth Inhibition of **MS6105**

Cell Line	Target	DC ₅₀ (nM)	D _{max} (%)	GI ₅₀ (μM)
PANC-1	LDHA	38 ± 0.5	93 ± 2.6	16.1 ± 5.7
PANC-1	LDHB	74	>90%	-
MiaPaca-2	-	-	-	12.2

Data sourced from MedChemExpress and ACS Publications.[\[2\]](#)[\[4\]](#)

Table 2: In Vivo Bioavailability of **MS6105**

Administration Route	Bioavailability
Intraperitoneal (IP)	Bioavailable in mice

Data sourced from ACS Publications and NIH.[\[1\]](#)[\[2\]](#)

Note: Detailed pharmacokinetic parameters (e.g., C_{max}, T_{max}, AUC) from the mouse study are not publicly available in the provided search results.

Important Considerations

- **Vehicle Selection:** The choice of vehicle is critical for ensuring the solubility and stability of **MS6105** for in vivo administration. Preliminary formulation studies are highly recommended.
- **Toxicity:** Monitor mice for any signs of toxicity, such as significant weight loss, lethargy, or ruffled fur.
- **Ethical Considerations:** All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

This document provides a framework for the in vivo use of **MS6105**. Researchers should adapt and optimize these protocols based on their specific experimental goals and available resources.

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References

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